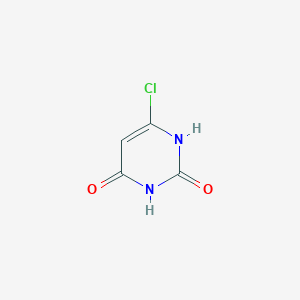

6-Chlorouracil

描述

6-Chlorouracil is a halogenated derivative of uracil, a pyrimidine nucleobase. Its chemical formula is C4H3ClN2O2, and it is known for its role in various biochemical and pharmaceutical applications. The compound is characterized by the presence of a chlorine atom at the sixth position of the uracil ring, which significantly alters its chemical properties and reactivity compared to uracil.

准备方法

Synthetic Routes and Reaction Conditions

6-Chlorouracil can be synthesized through several methods. One common approach involves the chlorination of uracil. This process typically uses phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom at the sixth position with a chlorine atom.

Another method involves the reaction of 2,4,6-trichloropyrimidine with ammonia, followed by selective dechlorination to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, utilizing similar reagents and conditions as described above. The scalability of these methods allows for the efficient production of the compound in significant quantities, which is essential for its various applications in research and industry.

化学反应分析

Nucleophilic Substitution Reactions

The C6 chlorine atom undergoes nucleophilic displacement with various agents, forming derivatives critical for pharmaceutical applications:

These reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient uracil ring .

Alkylation Reactions

Alkylation at N1 and N3 positions modifies solubility and biological activity:

| Alkylating Agent | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMSO | RT, 6 hours | 6-Chloro-1-methyluracil | 51% |

| Propyl iodide | K₂CO₃ | DMSO | RT, 6 hours | 6-Chloro-1-propyluracil | 48% |

Alkylated derivatives serve as intermediates for synthesizing fused heterocycles .

Cyclization Reactions

This compound participates in heterocycle formation with polyfunctional reagents:

These reactions exploit the electrophilic uracil ring to construct complex fused systems .

Reduction Pathways

Controlled reduction modifies the halogenated position:

Formation of Mesomeric Betaines

Reaction with pyridine derivatives yields zwitterionic compounds:

textThis compound + 4-Methylpyridine → Pyridinium-substituted uracil chloride → Deprotonation → Pyridinium uracilate

These betaines exhibit distinct electronic properties, with separated cationic (pyridinium) and anionic (uracilate) moieties, useful for studying charge-transfer interactions .

Biochemical Reactivity

This compound inhibits critical enzymes through covalent and non-covalent interactions:

Key Research Findings

-

Antitumor Derivatives : 6-Hydrazinyluracil derivatives show 40-50% tumor growth reduction in lung and pancreatic cancer models .

-

Synergistic Effects : Combining this compound-based compounds with VEGF inhibitors enhances anticancer efficacy .

-

Structural Insights : X-ray crystallography confirms that pyridinium uracilates maintain planar geometry, critical for biomolecular interactions .

This reactivity profile establishes this compound as a versatile scaffold for drug discovery and mechanistic studies in nucleic acid chemistry.

科学研究应用

Biochemical Applications

1. Inhibition of Enzymatic Activity

6-Chlorouracil serves as an inhibitor of yeast alcohol dehydrogenase (ADH-H), which is essential for understanding metabolic pathways involving alcohol metabolism. This inhibition can be crucial for studying the effects of alcohol on cellular processes and potential therapeutic interventions for alcohol-related disorders .

2. DNA Repair Studies

Research indicates that this compound may inhibit DNA repair glycosylases, enzymes responsible for recognizing and repairing damaged DNA. This property makes it a valuable tool in cancer research, particularly in understanding how cancer cells repair DNA damage induced by chemotherapy .

Pharmacokinetics and Metabolism

A study involving the synthesis of 2-14C-1-allyl-3,5-diethyl-6-chlorouracil evaluated its absorption and metabolic pathways in animal models. The results showed that after intraperitoneal application, a significant portion of the compound was excreted through urine and feces, with systemic absorption observed at varying rates depending on the administration method .

Key Findings:

- Approximately 90% remained on the skin surface with minimal systemic absorption.

- In rats, metabolites were identified, indicating the compound undergoes significant metabolic processing .

Cocrystallization Studies

Recent studies have explored the cocrystallization of this compound with other compounds to investigate hydrogen-bonding interactions. These studies reveal insights into molecular interactions that could inform drug design and material science applications .

Case Studies

Case Study 1: Antiviral Research

In antiviral research, this compound has been tested for its efficacy against various viral infections. Its structural similarities to nucleobases allow it to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development.

Case Study 2: Cancer Treatment

In cancer treatment studies, researchers have utilized this compound to enhance the efficacy of existing chemotherapeutic agents by targeting specific DNA repair pathways in tumor cells, thereby increasing their sensitivity to treatment .

作用机制

The mechanism of action of 6-chlorouracil primarily involves its interaction with nucleic acids. The chlorine atom at the sixth position enhances the compound’s ability to form hydrogen bonds and interact with enzymes involved in DNA synthesis. One of the key molecular targets is thymidylate synthase, an enzyme that catalyzes the conversion of deoxyuridylate to thymidylate. By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to antiproliferative effects .

相似化合物的比较

Similar Compounds

5-Fluorouracil: Another halogenated uracil derivative, widely used as an anticancer agent.

6-Aminouracil: A reduction product of 6-chlorouracil, with different reactivity and applications.

6-Methyluracil: A methylated derivative with distinct biological activities.

Uniqueness of this compound

This compound is unique due to the presence of the chlorine atom, which significantly alters its chemical and biological properties compared to other uracil derivatives. This halogenation enhances its ability to participate in nucleophilic substitution reactions and interact with biological targets, making it a valuable compound in both research and industrial applications .

生物活性

6-Chlorouracil is a halogenated derivative of uracil, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . A notable study evaluated a derivative, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), which was tested for its ability to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor progression and angiogenesis. The findings revealed that AEAC could reduce tumor growth by 40% to 50% in non-small cell lung cancer (A549) and pancreatic cancer (PANC-1) xenografts in vivo. The compound also demonstrated antiangiogenic properties by decreasing microvessel density within tumors .

Table 1: Antitumor Efficacy of AEAC in Xenograft Models

| Tumor Type | Treatment | Tumor Growth Reduction (%) |

|---|---|---|

| Non-small cell lung | AEAC | 40-50 |

| Pancreatic (PANC-1) | AEAC | 40-50 |

| Pancreatic (BxPC-3) | Not effective | 0 |

The combination of AEAC with vascular endothelial growth factor (VEGF) inhibitors showed additive antitumor effects, suggesting that targeting multiple pathways may enhance therapeutic efficacy .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been investigated for its antimicrobial properties . Studies have shown that chlorinated uracils can exhibit broad-spectrum antibacterial activity. For instance, derivatives of this compound have been synthesized and tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 6-(4-Trifluoromethylphenyl)-1-piperazinyl-5-(n-propyl)uracil | Micrococcus luteus | Potent |

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Limited |

The biological activity of this compound can be attributed to its structural similarity to nucleobases, allowing it to interfere with nucleic acid synthesis and function. Its incorporation into RNA or DNA can lead to mutations or disruptions in normal cellular processes, which is particularly relevant in cancer therapy where rapid cell division is targeted.

Case Study 1: Cancer Treatment with AEAC

In a controlled trial involving mice with xenografted tumors, the administration of AEAC resulted in significant tumor regression compared to controls. The study highlighted the potential for AEAC as a therapeutic agent against aggressive tumors characterized by high TP expression. The results underscored the importance of targeting angiogenesis in cancer treatment strategies .

Case Study 2: Antimicrobial Screening

Another investigation focused on the synthesis of various derivatives of chlorinated uracils, including this compound, and their testing against a panel of pathogens. The results indicated that while some derivatives exhibited potent antibacterial properties, others showed limited effectiveness, emphasizing the need for further optimization in structure to enhance activity against resistant strains .

属性

IUPAC Name |

6-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFNWPSFCOSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195396 | |

| Record name | 6-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4270-27-3 | |

| Record name | 6-Chlorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4270-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4270-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。